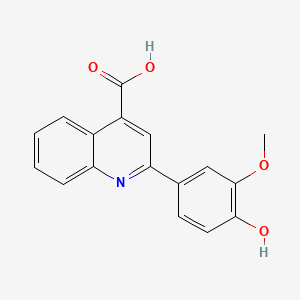

2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photophysical Properties and Applications

- 2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid and its derivatives have been studied for their photophysical properties. Research on azole-quinoline based fluorophores, which include similar compounds, shows that these substances exhibit dual emissions (normal and Excited-state intramolecular proton transfer (ESIPT) emissions) and have a large Stokes' shift emission pattern. The emission properties are influenced by solvent polarity, making these compounds potentially useful in various spectroscopic applications (Padalkar & Sekar, 2014).

Synthesis and Structural Studies

- The synthesis and structural characterization of derivatives of 2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid have been conducted. For example, the synthesis of carboxyl functionalized 2-phenylquinoline derivatives, such as 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, has been reported. These compounds have been studied for their fluorescent behavior and potential antibacterial activities (Lei et al., 2014).

Corrosion Inhibition Properties

- Quinoline derivatives, including those related to 2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, have been analyzed for their corrosion mitigation effects. Studies demonstrate that these compounds can act as effective corrosion inhibitors, with potential applications in protecting metals from corrosion in various environments (Singh, Srivastava, & Quraishi, 2016).

Computational Studies on Corrosion Inhibition

- Computational studies have been carried out to understand the corrosion inhibition properties of quinoline derivatives. These studies include quantum chemical calculations and molecular dynamics simulations, providing insights into the relationship between molecular structure and corrosion inhibition efficiency (Erdoğan et al., 2017).

Antimicrobial Applications

- Research on quinoline derivatives, such as 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which are structurally related to 2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, has shown potential antimicrobial activities. These compounds have been synthesized and screened for their effectiveness against various microorganisms (Agui et al., 1977).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Quinoline derivatives have been the subject of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Therefore, the study of “2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid” and its derivatives could be a promising direction for future research .

Propiedades

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-22-16-8-10(6-7-15(16)19)14-9-12(17(20)21)11-4-2-3-5-13(11)18-14/h2-9,19H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQQULBSEAGHCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydro-2H-chromen-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2743004.png)

![(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2743012.png)

![tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2743014.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2743016.png)

![[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile](/img/structure/B2743019.png)

![5-ethyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2743022.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B2743023.png)

![Methyl 2-[4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methylphenoxy]acetate](/img/structure/B2743027.png)